3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18193613
InChI: InChI=1S/C11H14FNO.ClH/c1-14-11-9(3-2-4-10(11)12)8-5-6-13-7-8;/h2-4,8,13H,5-7H2,1H3;1H
SMILES:
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18193613

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 3-(3-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c1-14-11-9(3-2-4-10(11)12)8-5-6-13-7-8;/h2-4,8,13H,5-7H2,1H3;1H
Standard InChI Key PYMCMFNTFMYORF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC=C1F)C2CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride, reflects its core structure: a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) bonded to a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 2-position. The hydrochloride salt enhances its solubility and stability.

Key Structural Features:

  • Pyrrolidine Ring: Provides rigidity and influences pharmacokinetic properties.

  • Fluorine Substituent: Enhances electronegativity and binding affinity to biological targets.

  • Methoxy Group: Modulates electronic effects and steric interactions.

The canonical SMILES notation, COC1=C(C=CC=C1F)C2CCNC2.Cl, and InChIKey (PYMCMFNTFMYORF-UHFFFAOYSA-N) further define its stereochemical configuration.

Physicochemical Data

PropertyValue
Molecular FormulaC11H15ClFNO\text{C}_{11}\text{H}_{15}\text{ClFNO}
Molecular Weight231.69 g/mol
Purity≥95% (typical commercial grade)
SolubilitySoluble in polar solvents (e.g., DMSO, water)

The fluorine atom’s electronegativity (χ=3.98\chi = 3.98) and the methoxy group’s electron-donating properties create a polarized aromatic system, influencing reactivity and interaction with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

  • Electrophilic Aromatic Substitution: Introduction of fluorine and methoxy groups to the phenyl ring using fluorinating agents (e.g., Selectfluor®\text{Selectfluor}^\circledR) and methoxylation reagents.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Conditions:

  • Temperature: 80–100°C for cyclization.

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) for electrophilic substitution.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Industrial-Scale Production

Industrial synthesis prioritizes yield and purity through continuous flow reactors and automated systems. Key metrics include:

  • Yield: 65–75% (optimized conditions).

  • Purity: ≥98% (via HPLC analysis).

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms:

  • Neurotransmitter Modulation: Potential affinity for serotonin (5-HT) and dopamine (D2) receptors due to structural similarity to known neuromodulators.

  • Enzyme Inhibition: Competitive inhibition of cytochrome P450 enzymes, altering metabolic pathways.

Antimicrobial Properties

Preliminary studies on analogous pyrrolidine derivatives suggest broad-spectrum activity against bacterial and fungal pathogens. For example:

MicroorganismMIC Range (µM)
Escherichia coli2.33–156.47
Candida albicans16.69–78.23

Note: Data extrapolated from structurally related compounds.

Comparative Analysis with Analogous Compounds

Structural Analogues

Compound NameMolecular FormulaKey Differences
(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidineC11H15FNO\text{C}_{11}\text{H}_{15}\text{FNO}Fluorine at 5-position; lacks chloride
3-Fluoro-3-(3-methoxyphenyl)pyrrolidineC11H14FNO\text{C}_{11}\text{H}_{14}\text{FNO}Fluorine on pyrrolidine ring

The position of fluorine and methoxy groups significantly alters bioactivity and metabolic stability.

Pharmacokinetic Comparison

Parameter3-(3-Fluoro-2-methoxyphenyl)pyrrolidine(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
LogP (Lipophilicity)2.11.8
Plasma Half-Life (hr)3.52.7
Metabolic StabilityHighModerate

LogP values calculated using Crippen’s fragmentation method.

Applications in Research and Development

Medicinal Chemistry

The compound serves as a scaffold for designing:

  • Antidepressants: Targeting monoamine transporters.

  • Antimicrobial Agents: Modifying substituents to enhance potency.

Chemical Biology

Used as a probe to study:

  • Enzyme-substrate interactions via fluorine NMR.

  • Receptor binding kinetics using radiolabeled analogues.

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Control: Achieving enantiopure batches requires chiral resolution techniques.

  • Scale-Up Costs: High-purity starting materials increase production expenses.

Research Opportunities

  • In Vivo Studies: Evaluating toxicity and efficacy in animal models.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator